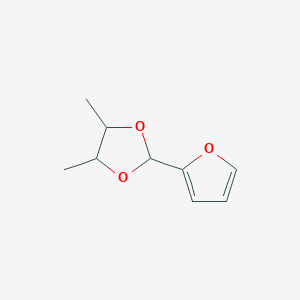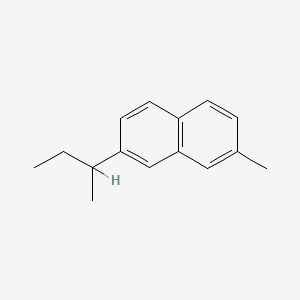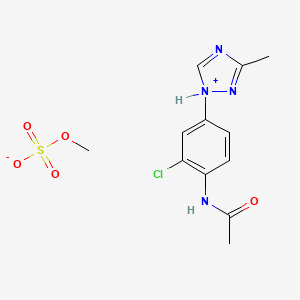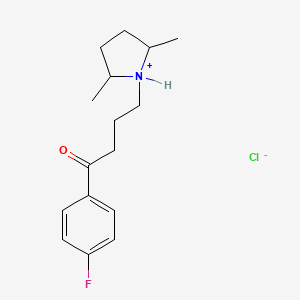
4-(2,5-Dimethylpyrrolidinyl)-4'-fluorobutyrophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and a fluorobutyrophenone moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylpyrrole and an alkylating agent.
Introduction of the Fluorobutyrophenone Moiety: The fluorobutyrophenone group is introduced via a Friedel-Crafts acylation reaction using fluorobutyryl chloride and a suitable aromatic compound.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone: The non-hydrochloride form of the compound.
4-(2,5-Dimethylpyrrolidinyl)-4’-chlorobutyrophenone: A similar compound with a chlorine atom instead of fluorine.
4-(2,5-Dimethylpyrrolidinyl)-4’-bromobutyrophenone: A similar compound with a bromine atom instead of fluorine.
Uniqueness
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride is unique due to its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility, making it more suitable for certain experimental conditions compared to its non-salt counterparts.
Propriétés
Numéro CAS |
59921-93-6 |
|---|---|
Formule moléculaire |
C16H23ClFNO |
Poids moléculaire |
299.81 g/mol |
Nom IUPAC |
4-(2,5-dimethylpyrrolidin-1-ium-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C16H22FNO.ClH/c1-12-5-6-13(2)18(12)11-3-4-16(19)14-7-9-15(17)10-8-14;/h7-10,12-13H,3-6,11H2,1-2H3;1H |
Clé InChI |
UVXZDRUCKJAHMR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC([NH+]1CCCC(=O)C2=CC=C(C=C2)F)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


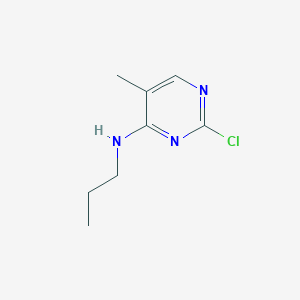

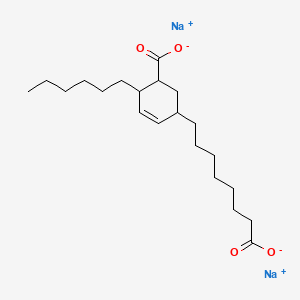
![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)

![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)

![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
